molecular formula C17H15N5O4 B11691472 2-[(4-methylphenyl)amino]-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

2-[(4-methylphenyl)amino]-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B11691472
M. Wt: 353.33 g/mol
InChI Key: GVMHPCPIXHITNH-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)amino]-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features both aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both indole and nitro functional groups suggests that it may exhibit interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)amino]-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Nitration: The indole derivative is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Hydrazide Formation: The nitrated indole is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)amino]-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives, depending on the extent of oxidation.

    Reduction: The major product of reduction would be the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.

Mechanism of Action

The exact mechanism of action of 2-[(4-methylphenyl)am

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H15N5O4/c1-10-2-4-11(5-3-10)18-9-15(23)20-21-16-13-8-12(22(25)26)6-7-14(13)19-17(16)24/h2-8,18-19,24H,9H2,1H3

InChI Key

GVMHPCPIXHITNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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